Cas no 4316-37-4 (1,1-diethoxyethylbenzene)
1,1-diethoxyethylbenzene structure
Product Name:1,1-diethoxyethylbenzene
CAS No:4316-37-4
MF:C12H18O2
MW:194.270123958588
CID:1515416
PubChem ID:138187
Update Time:2025-04-21
1,1-diethoxyethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,1-diethoxyethylbenzene
- Acetophenone diethylacetal
- 1-(1,1-diethoxyethyl)benzene
- AC1L3C9J
- SureCN1802466
- (1,1-diethoxyethyl)benzene
- acetophenone diethyl ketal
- AG-F-53110
- acetophenone bis(ethoxy)acetal
- NSC2202
- CTK4I7120
- 1,1,-diethoxy-1-phenylethane
- ACETOPHENONE, DIETHYL ACETAL
- Q63392220
- SCHEMBL1802466
- DTXSID40195747
- Acetophenone diethyl acetal
- 4316-37-4
- NSC-2202
- NSC 2202
-
- Inchi: 1S/C12H18O2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
- InChI Key: BWZAUXRKSMJLMH-UHFFFAOYSA-N
- SMILES: O(CC)C(C)(C1C=CC=CC=1)OCC
Computed Properties
- Exact Mass: 194.13074
- Monoisotopic Mass: 194.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
- LogP: 2.93230
1,1-diethoxyethylbenzene Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
4316-37-4 (1,1-diethoxyethylbenzene) Related Products
- 4316-35-2(Benzene,(1,1-dimethoxyethyl)-)
- 2235-01-0(Benzophenone Dimethylketal)
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
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